
n-(3-Methylbutyl)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methylbutyl)adenosine is a synthetic analog of adenosine, a naturally occurring nucleoside. Adenosine analogs are known for their role as smooth muscle vasodilators and have shown potential in inhibiting cancer progression . The compound has a molecular formula of C15H23N5O4 and a molecular weight of 337.37 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutyl)adenosine typically involves the alkylation of adenosine with 3-methylbutyl halides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(3-Methylbutyl)adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the 3-methylbutyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted adenosine analogs .
科学的研究の応用
N-(3-Methylbutyl)adenosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential as a smooth muscle vasodilator and its anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of N-(3-Methylbutyl)adenosine involves its interaction with adenosine receptors, particularly A1 and A2 receptors. These receptors are coupled to G-proteins and mediate various physiological responses, including vasodilation and inhibition of cancer cell proliferation . The compound’s effects are mediated through the modulation of cyclic adenosine monophosphate (cAMP) levels and subsequent downstream signaling pathways .
類似化合物との比較
N-(3-Methylbutyl)adenosine is unique among adenosine analogs due to its specific 3-methylbutyl substitution. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share structural similarities but differ in their specific substitutions and biological activities. This compound stands out for its potential as a smooth muscle vasodilator and anticancer agent .
特性
分子式 |
C15H23N5O4 |
|---|---|
分子量 |
337.37 g/mol |
IUPAC名 |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbutylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H23N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-9,11-12,15,21-23H,3-5H2,1-2H3,(H,16,17,18)/t9-,11?,12+,15-/m1/s1 |
InChIキー |
AYGMJXUCSYBOMJ-BWIWHEPQSA-N |
異性体SMILES |
CC(C)CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
正規SMILES |
CC(C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


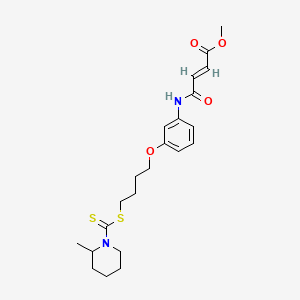
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
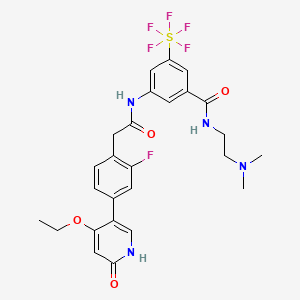

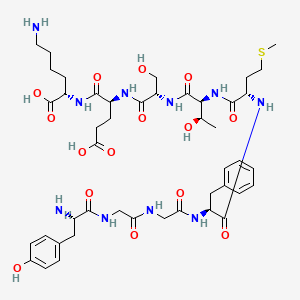

![3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide](/img/structure/B12406797.png)
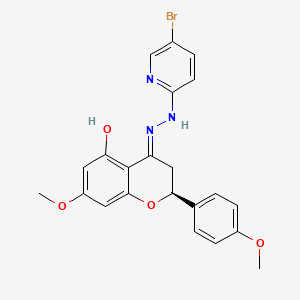
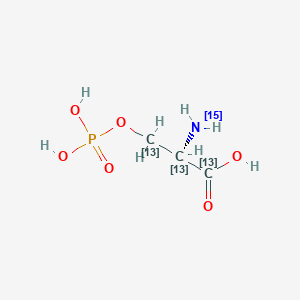
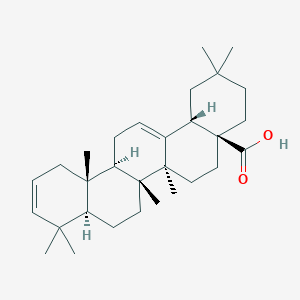

![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)


